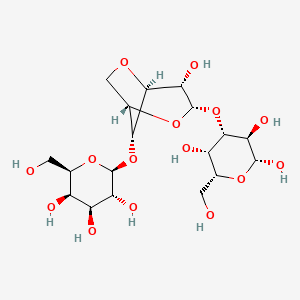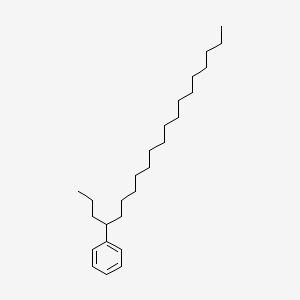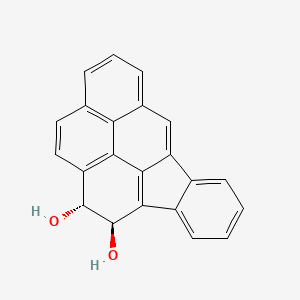
2,2'-(1,3,4-Thiadiazole-2,5-diylbis(dithio))bis(4-dodecylphenol)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-(1,3,4-Thiadiazole-2,5-diylbis(dithio))bis(4-dodecylphenol) is a complex organic compound that features a thiadiazole ring, which is known for its diverse applications in various fields such as chemistry, biology, and industry. The compound is characterized by the presence of a thiadiazole ring substituted with dithio and dodecylphenol groups, which contribute to its unique chemical properties.
Méthodes De Préparation
The synthesis of 2,2’-(1,3,4-Thiadiazole-2,5-diylbis(dithio))bis(4-dodecylphenol) typically involves the reaction of 1,3,4-thiadiazole-2,5-dithiol with appropriate phenolic compounds under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
2,2’-(1,3,4-Thiadiazole-2,5-diylbis(dithio))bis(4-dodecylphenol) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of thiols or other reduced forms.
Substitution: The phenolic groups in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, to form substituted derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
2,2’-(1,3,4-Thiadiazole-2,5-diylbis(dithio))bis(4-dodecylphenol) has a wide range of scientific research applications:
Chemistry: The compound is used as a ligand in coordination chemistry, forming complexes with various metal ions
Biology: In biological research, the compound is studied for its potential antimicrobial and anticancer properties. It has shown activity against various bacterial and fungal strains, as well as cancer cell lines.
Medicine: The compound is being investigated for its potential therapeutic applications, including its use as an antioxidant and anti-inflammatory agent.
Industry: In industrial applications, the compound is used as a corrosion inhibitor and as an additive in lubricants and polymers to enhance their properties.
Mécanisme D'action
The mechanism of action of 2,2’-(1,3,4-Thiadiazole-2,5-diylbis(dithio))bis(4-dodecylphenol) involves its interaction with molecular targets such as enzymes and receptors. The thiadiazole ring and dithio groups can form strong interactions with metal ions and other biomolecules, leading to the modulation of their activity. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress pathways.
Comparaison Avec Des Composés Similaires
2,2’-(1,3,4-Thiadiazole-2,5-diylbis(dithio))bis(4-dodecylphenol) can be compared with other thiadiazole derivatives such as:
1,3,4-Thiadiazole-2,5-dithiol: This compound is a precursor in the synthesis of various thiadiazole derivatives and is known for its metal-binding properties.
2,5-Dimercapto-1,3,4-thiadiazole: Similar to 1,3,4-thiadiazole-2,5-dithiol, this compound is used in coordination chemistry and as a corrosion inhibitor.
1,3,4-Thiadiazole-2-thiol: This compound is studied for its antimicrobial and anticancer activities, similar to 2,2’-(1,3,4-Thiadiazole-2,5-diylbis(dithio))bis(4-dodecylphenol).
The uniqueness of 2,2’-(1,3,4-Thiadiazole-2,5-diylbis(dithio))bis(4-dodecylphenol) lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other thiadiazole derivatives.
Propriétés
Numéro CAS |
94386-59-1 |
|---|---|
Formule moléculaire |
C38H58N2O2S5 |
Poids moléculaire |
735.2 g/mol |
Nom IUPAC |
4-dodecyl-2-[[5-[(5-dodecyl-2-hydroxyphenyl)disulfanyl]-1,3,4-thiadiazol-2-yl]disulfanyl]phenol |
InChI |
InChI=1S/C38H58N2O2S5/c1-3-5-7-9-11-13-15-17-19-21-23-31-25-27-33(41)35(29-31)44-46-37-39-40-38(43-37)47-45-36-30-32(26-28-34(36)42)24-22-20-18-16-14-12-10-8-6-4-2/h25-30,41-42H,3-24H2,1-2H3 |
Clé InChI |
PMQMHBDOSZSSTH-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCC1=CC(=C(C=C1)O)SSC2=NN=C(S2)SSC3=C(C=CC(=C3)CCCCCCCCCCCC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


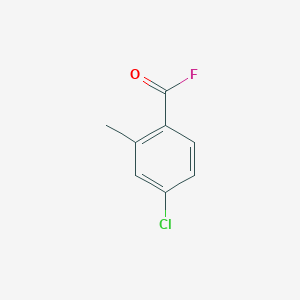
![2,2'-[[3-Chloro-4-[(4-nitrophenyl)azo]phenyl]imino]bisethyl diacetate](/img/structure/B13785292.png)
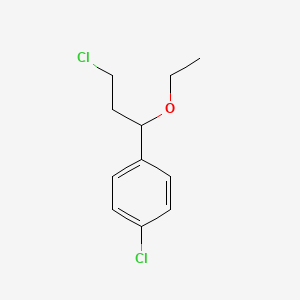
![2-[4-(Morpholin-4-yl)phenyl]-1,3-benzothiazole](/img/structure/B13785311.png)
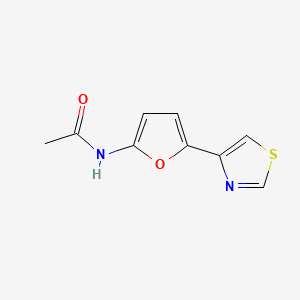
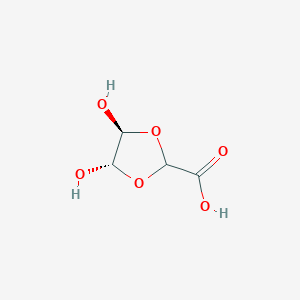
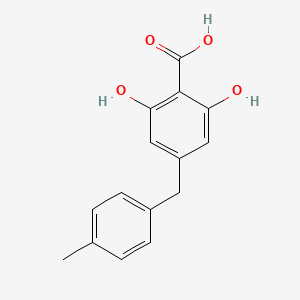
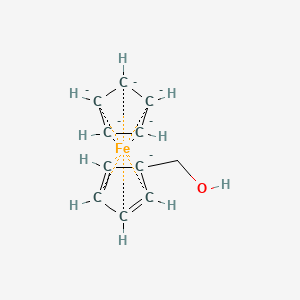

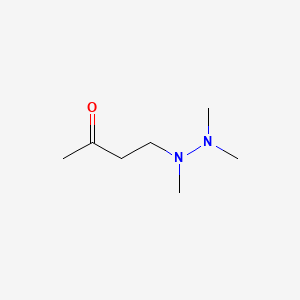
![[[[[(Aminophenyl)methyl]phenyl]amino]methyl]phenol](/img/structure/B13785352.png)
